

IR spectroscopy of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

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An In-Depth Technical Guide to the Infrared Spectroscopy of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical underpinnings, a practical experimental protocol, and a detailed interpretation of the compound's infrared spectrum. By correlating specific vibrational modes with the distinct functional groups of the molecule—including the pyrazole ring, carbaldehyde, and alkyl substituents—this guide serves as an essential reference for the structural characterization and quality control of this and related heterocyclic compounds.

Introduction: The Molecule and the Method

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, with the molecular formula C₈H₁₂N₂O, is a substituted heterocyclic compound belonging to the pyrazole family[1][2]. Pyrazole derivatives are significant scaffolds in medicinal chemistry and materials science, known to exhibit a wide range of biological activities[3][4]. The presence of a reactive carbaldehyde group at the 4-position makes this molecule a valuable intermediate for the synthesis of more complex chemical entities, often prepared via the Vilsmeier-Haack reaction[5][6].

Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating molecular structures. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance (or transmittance) versus wavenumber (cm^{-1}), serves as a unique molecular "fingerprint," revealing the presence of specific functional groups. For a molecule like **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**, IR spectroscopy provides a rapid, non-destructive method to confirm its identity and purity by identifying the characteristic vibrations of its aldehyde, pyrazole, and alkyl moieties.

Molecular Structure and Key Vibrational Modes

The utility of IR spectroscopy lies in its ability to probe the functional groups within a molecule. The structure of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** can be deconstructed into four key regions, each with its own set of characteristic IR absorptions.

- The Carbaldehyde Group (-CHO): This is the most diagnostic functional group. It gives rise to two highly characteristic vibrations: a strong C=O stretching band and a distinctive C-H stretching doublet.
- The Pyrazole Ring: As an aromatic heterocyclic system, the pyrazole ring exhibits a series of stretching and bending vibrations (C=N, C-N, C=C) in the fingerprint region of the spectrum.
- Alkyl Substituents (Ethyl and Methyl): The ethyl (- CH_2CH_3) and methyl (- CH_3) groups contribute standard aliphatic C-H stretching and bending vibrations.

The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most significant IR absorptions.

Caption: Molecular structure of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol describes a standardized method for obtaining a high-quality FTIR spectrum using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory. This technique is ideal as it requires minimal sample preparation.

Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Invenio-R or similar)[\[7\]](#).
- Diamond ATR Accessory.
- Software for data acquisition and processing (e.g., OPUS 8.7)[\[7\]](#).

Procedure:

- System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
- Background Spectrum Acquisition:
 - Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.
 - Acquire a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. Typically, 32 or 64 scans are co-added at a spectral resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio[\[7\]](#).
- Sample Analysis:
 - Place a small amount of the solid **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** powder onto the center of the ATR crystal.
 - Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
 - Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
- Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform an ATR correction if necessary, as this corrects for the depth-of-penetration variations inherent to the technique.
- Use the peak-picking tool to identify and label the wavenumbers of significant absorption bands.

Spectral Interpretation: A Detailed Analysis

The infrared spectrum of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** is predicted to show a series of distinct absorption bands. The interpretation below is based on established group frequencies and data from structurally similar compounds.

The Aldehyde Group Vibrations (The Most Diagnostic Region)

- C=O Carbonyl Stretch: The C=O stretch in saturated aliphatic aldehydes typically appears in the 1740-1720 cm^{-1} region[8]. However, when the aldehyde is conjugated to a double bond or an aromatic ring, electron delocalization weakens the C=O bond, lowering its vibrational frequency[9]. For **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**, the carbonyl is conjugated with the pyrazole ring. Therefore, a strong, sharp absorption is expected in the lower range of 1710-1665 cm^{-1} [8][9][10]. For example, the related compound 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibits its C=O stretch at 1667 cm^{-1} [11].
- Aldehydic C-H Stretch: This is another hallmark of an aldehyde. The C-H bond of the -CHO group gives rise to a pair of medium-intensity peaks between 2860-2700 cm^{-1} [10][12]. This characteristic doubling is the result of Fermi Resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the aldehydic C-H bending vibration (which appears near 1390 cm^{-1})[13]. The result is two distinct peaks, typically one near 2830-2800 cm^{-1} and a second, often more prominent peak near 2750-2720 cm^{-1} [8][12]. The presence of a moderate band around 2720 cm^{-1} is a highly reliable indicator of an aldehyde functional group[8]. A similar pyrazole derivative shows these bands at 2826 and 2748 cm^{-1} [11].

Aliphatic C-H Vibrations (Ethyl and Methyl Groups)

- C-H Stretching: The sp^3 -hybridized C-H bonds of the ethyl and methyl groups will produce multiple strong-to-medium absorption bands in the $2990\text{-}2850\text{ cm}^{-1}$ region[8]. These peaks typically appear just to the left of the aldehydic C-H doublet.
- C-H Bending (Deformations):
 - Asymmetric and symmetric bending vibrations of the methyl (-CH₃) groups are expected around 1465 cm^{-1} and 1380 cm^{-1} , respectively.
 - The scissoring vibration of the methylene (-CH₂) group in the ethyl substituent will appear near 1470 cm^{-1} .

Pyrazole Ring Vibrations (Fingerprint Region)

The fingerprint region (below 1600 cm^{-1}) contains a complex series of absorptions arising from the pyrazole ring system. While precise assignment can be challenging, key vibrations include:

- C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring will give rise to several medium-to-strong bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- Ring Deformation: In-plane and out-of-plane bending of the ring structure will produce various absorptions throughout the fingerprint region. Vibrational assignments for pyrazole and 3,5-dimethylpyrazole have been studied, providing a basis for these assignments[14] [15].

Summary of Expected IR Absorptions

The following table summarizes the anticipated key absorption bands for **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**, their expected wavenumbers, intensities, and vibrational assignments.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
2990 - 2850	Strong - Medium	C-H Asymmetric & Symmetric Stretch	Ethyl & Methyl Groups
~2830	Medium	C-H Stretch (Fermi Resonance)	Aldehyde (-CHO)
~2730	Medium	C-H Stretch (Fermi Resonance)	Aldehyde (-CHO)
1710 - 1665	Strong, Sharp	C=O Stretch (Conjugated)	Aldehyde (-CHO)
1600 - 1450	Medium - Strong	C=N and C=C Ring Stretches	Pyrazole Ring
~1465	Medium	C-H Asymmetric Bending	Methyl & Methylene
~1380	Medium	C-H Symmetric Bending	Methyl

Conclusion

The infrared spectrum of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** provides a wealth of structural information that is both definitive and straightforward to interpret. The most powerful diagnostic signals are the strong, conjugated carbonyl (C=O) absorption below 1700 cm⁻¹ and the characteristic Fermi resonance doublet of the aldehydic C-H stretch between 2860-2700 cm⁻¹. These features, in conjunction with the aliphatic C-H stretches above 2850 cm⁻¹ and the pyrazole ring vibrations in the fingerprint region, create a unique spectral signature. This guide provides the necessary framework for researchers to confidently use FTIR spectroscopy for the routine identification, characterization, and quality assessment of this important heterocyclic building block.

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